![molecular formula C17H20N2O4S2 B5627144 3-[(tetrahydro-2H-pyran-3-ylamino)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5627144.png)
3-[(tetrahydro-2H-pyran-3-ylamino)sulfonyl]-N-(2-thienylmethyl)benzamide
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Overview
Description
The interest in pyran and thiophene derivatives, such as the one mentioned, arises from their notable presence in compounds with significant biological activities. These structures are common in molecules exhibiting anticancer, anti-inflammatory, and other pharmacological activities. The synthesis of such compounds often involves multi-step reactions, targeting specific functionalities and structural frameworks to explore their potential biological effects.
Synthesis Analysis
The synthesis of complex molecules featuring pyran and thiophene units typically involves the construction of the core structure followed by functionalization steps. For example, the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide analogs demonstrates the incorporation of sulfonyl and amine groups into the core structure through multi-component reactions, showcasing the versatility of pyran and thiophene derivatives in medicinal chemistry (Redda et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds containing pyran and thiophene units can be elucidated using techniques like X-ray crystallography and NMR spectroscopy. These methods reveal the spatial arrangement of atoms, essential for understanding the compound's reactivity and interaction with biological targets. For instance, the crystal structures of certain pyran derivatives have been determined, showing centrosymmetric dimer formation through hydrogen bonding, which could influence their biological activities (Kranjc et al., 2012).
Chemical Reactions and Properties
Pyran and thiophene derivatives undergo various chemical reactions, including cycloadditions, substitutions, and redox reactions, which modify their chemical properties and potential bioactivity. For example, the use of dibromo- and chloro-derivatives as catalysts in synthesizing pyran derivatives underlines the importance of these reactions in creating compounds with desired properties for further evaluation (Khazaei et al., 2015).
properties
IUPAC Name |
3-(oxan-3-ylsulfamoyl)-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c20-17(18-11-15-6-3-9-24-15)13-4-1-7-16(10-13)25(21,22)19-14-5-2-8-23-12-14/h1,3-4,6-7,9-10,14,19H,2,5,8,11-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVIEVDELOXYFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(tetrahydro-2H-pyran-3-ylamino)sulfonyl]-N-(2-thienylmethyl)benzamide |
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